The compound 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a complex organic molecule with potential applications in medicinal chemistry, particularly as an inhibitor of specific biological targets. This compound features a chlorophenyl group, a sulfonamide moiety, and a benzamide structure, suggesting its utility in drug design and development.
This compound can be classified under the category of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. The presence of the chlorophenyl group enhances its pharmacological profile, making it a candidate for further research in therapeutic applications.
The synthesis of 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves several key steps:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The compound can undergo various chemical reactions typical for benzamides and sulfonamides:
The mechanism by which 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide exerts its biological effects likely involves:
While specific experimental data for this compound may not be readily available in literature, general properties expected include:
These properties are crucial for determining formulation strategies in drug development.
The potential applications of 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide include:
The discovery of this benzamide-sulfonamide hybrid emerged during structure-activity relationship (SAR) explorations of sulfonamide antibiotics in the early 2020s. Synthetic campaigns focused on modifying classical sulfanilamide scaffolds to overcome prevalent resistance mechanisms. Researchers incorporated ortho-substituted benzamide units and alkyne spacers to enhance target binding and metabolic stability. This specific compound was cataloged (Catalog No.: ACEWIB020) as part of a chemical library screening for gram-positive antibacterial activity, though clinical development status remains undisclosed [1] [6].
A significant historical challenge was the synthesis of the 2-(aryloxy)benzamide backbone. Early routes relied on multi-step sequences involving Ullmann coupling, esterification, and ammonification, which suffered from low yields and harsh conditions. For example, Song et al. (pre-2024) utilized copper-catalyzed reactions between arylboronic acids and benzoquinones to construct phenoxyphenol intermediates—a method applicable to this compound’s benzamide precursor. The early synthetic complexity limited bulk production for biological evaluation, confining studies to in silico or minimal in vitro assessments [6].
Table 1: Key Historical Developments in Benzamide-Sulfonamide Hybrid Synthesis
Year Range | Synthetic Advancement | Impact on Compound Accessibility |
---|---|---|
Pre-2020 | Classical Ullmann ether coupling | Low-yielding routes to diaryl ether cores |
2020–2024 | Hypervalent iodine-mediated oxidation (e.g., PhIO/TFA) | Enabled direct 2-(4-hydroxyphenoxy)benzamide synthesis |
2024 onward | PhIO-mediated one-pot strategies | Improved yield (72.9%) under metal-free conditions |
The advent of hypervalent iodine chemistry after 2024 revolutionized access to such scaffolds. As reported by Hebei University researchers, PhIO-mediated oxidation in trifluoroacetic acid (TFA) solvent enabled direct conversion of 2-phenoxybenzamide derivatives to 2-(4-hydroxyphenoxy)benzamides—critical intermediates for this compound. This method achieved 72.9% yield under optimized conditions (substrate:PhIO = 1:2, room temperature), markedly accelerating analog production for antimicrobial screening [6].
The molecular structure (C₁₈H₁₇ClN₂O₄S; MW: 392.86 g/mol) features three strategically arranged components:
Table 2: Structural Descriptors of Key Molecular Regions
Region | Structural Feature | Biochemical Role | Electronic Properties |
---|---|---|---|
A | 4-Chlorophenylsulfonamide | Zinc-binding motif; enzyme inhibition | Electrophilic sulfonyl group; Cl dipole |
B | But-2-yn-1-yloxy linker | Conformational rigidity; membrane penetration | Linear topology; reduced rotatable bonds |
C | 2-Carbamoylbenzoyl | H-bond donation/acceptation; target engagement | Amide π-stacking; ortho-substitution effect |
The sulfonamide group (N-SO₂-) is a validated pharmacophore in antibacterial agents like sulfamethoxazole. It facilitates hydrogen bonding with bacterial enzymes and, in some contexts, coordinates active-site zinc ions. The para-chlorine substituent enhances membrane permeability through hydrophobic interactions and modulates electron distribution, potentially influencing binding kinetics [5] [7].
Critically, the alkynyloxy linker (‑O‑CH₂‑C≡C‑CH₂‑NH‑) imposes conformational restraint between Regions A and C. This rigidity minimizes entropic penalties upon target binding—a design principle observed in patented antibacterials. For instance, EP2699557B1 details analogous 3-(heteroaryl ethoxy)benzamides where alkyne spacers improve potency against gram-positive bacteria by 8-fold compared to flexible chains. The triple bond also contributes to metabolic stability by resisting enzymatic reduction, a common degradation pathway in in vivo environments [5] [6].
Quantum chemical analyses of related benzamides (e.g., density functional theory (DFT) at B3LYP level) reveal that the ortho-carboxamide orientation in Region C enables intramolecular H-bonding with the adjacent ether oxygen. This interaction locks the benzoyl ring in a planar conformation, optimizing π-stacking with aromatic residues in target proteins. Frontier molecular orbital (FMO) studies indicate a HOMO-LUMO gap of ~4 eV, suggesting moderate reactivity favorable for selective enzyme inhibition without nonspecific interactions [4] [6].
Though direct mechanistic studies on this specific compound are limited, structural analogs demonstrate inhibitory effects on bacterial peptidoglycan assembly—specifically, enzymes involved in glycan chain cross-linking. The sulfonamide group may chelate zinc in transpeptidases (e.g., penicillin-binding proteins, PBPs), while the benzamide moiety mimics D-alanyl-D-alanine termini of peptidoglycan precursors [5] [6].
Patent EP2699557B1 documents that 3-(thiazol-2-yl-ethoxy)benzamides bearing sulfonamides disrupt peptidoglycan synthesis in Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ≤1 µg/ml. Molecular docking suggests the alkyne linker positions the chlorophenyl group into a hydrophobic pocket adjacent to the active site, enhancing binding affinity. This compound’s but-2-yn-1-yloxy spacer likely serves a similar purpose, leveraging rigidity for precise pharmacophore placement [5].
Table 3: Reported Antibacterial Activities of Structural Analogs
Analog Structure | Target Pathway | Potency (MIC, µg/ml) | Reference Compound |
---|---|---|---|
3-(Thiazol-2-yl-ethoxy)benzamide-sulfonamide | Peptidoglycan transpeptidation | 0.25–1.0 (MRSA) | EP2699557B1 |
2-(4-Hydroxyphenoxy)benzamide derivatives | Cell membrane integrity | 2–16 (Gram-positive) | Molecules 2024, 29(24) |
Unguinolamide (natural analog) | Peptidoglycan hydrolases | 4–32 (Streptococcus spp.) | Molecules 2024, 29(24) |
The benzamide oxygen participates in H-bonding with MurA/MurB enzymes, as observed in crystallographic studies of similar compounds. Neoplaether—a natural 2-(phenoxy)benzamide—inhibits MurB (UDP-N-acetylenolpyruvoylglucosamine reductase), a key cytoplasmic peptidoglycan synthesis enzyme. This compound’s structural similarity suggests potential activity against similar targets, particularly given the enhanced permeability from the chlorophenyl group [6].
Recent research (Molecules 2024) confirms that 2-(4-hydroxyphenoxy)benzamide derivatives exhibit "remarkable cytotoxic activity" against bacterial membranes and wall assembly. While this compound lacks the 4-hydroxyl group, its alkyne-tethered sulfonamide may compensate by engaging deeper catalytic sites. Ongoing studies focus on fluorinated analogs to track target engagement via ¹⁹F-NMR spectroscopy [6].
Concluding Remarks
2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide exemplifies rational antibiotic design through its integration of three bioactivity-enhancing elements: target-binding sulfonamide, metabolic stability-conferring alkyne, and membrane-interacting benzamide. While clinical potential remains unvalidated, its value lies in probing peptidoglycan biosynthesis—a critical target arena against multidrug-resistant pathogens. Future work requires comprehensive in vitro enzymology and resistance profiling to position this compound within the evolving antibacterial discovery landscape [1] [5] [6].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3